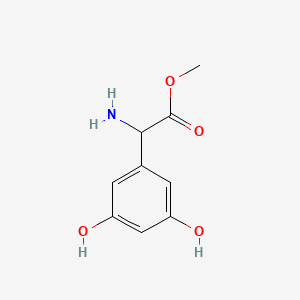
Meta'-di-hydroxy-phenylalaninemeta
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meta’-di-hydroxy-phenylalaninemeta is a nonproteinogenic amino acid that is structurally related to phenylalanine It is characterized by the presence of two hydroxyl groups attached to the aromatic ring of phenylalanine at the meta positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of meta’-di-hydroxy-phenylalaninemeta typically involves the hydroxylation of phenylalanine. One common method is the use of phenylalanine meta-hydroxylase, an enzyme that catalyzes the hydroxylation of phenylalanine to produce meta’-di-hydroxy-phenylalaninemeta . This enzymatic reaction requires specific conditions, including the presence of a non-heme iron cofactor and tetrahydropterin as an additional cofactor .
Industrial Production Methods
Industrial production of meta’-di-hydroxy-phenylalaninemeta may involve biotechnological approaches, utilizing genetically engineered microorganisms that express phenylalanine meta-hydroxylase. These microorganisms can be cultured under controlled conditions to produce the compound in large quantities. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the yield of meta’-di-hydroxy-phenylalaninemeta.
化学反应分析
Types of Reactions
Meta’-di-hydroxy-phenylalaninemeta undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Meta’-di-hydroxy-phenylalaninemeta has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of meta’-di-hydroxy-phenylalaninemeta involves its interaction with specific enzymes and molecular targets. For example, phenylalanine meta-hydroxylase catalyzes the hydroxylation of phenylalanine to produce meta’-di-hydroxy-phenylalaninemeta . This reaction involves the formation of a Fe(II)-O-O-BH4 bridge, followed by heterolytic cleavage of the O-O bond to yield the hydroxylating intermediate Fe(IV)=O, which then hydroxylates the phenylalanine substrate .
相似化合物的比较
Meta’-di-hydroxy-phenylalaninemeta can be compared with other hydroxylated phenylalanine derivatives:
L-tyrosine: Hydroxylated at the para position.
L-DOPA: Hydroxylated at the ortho position.
Meta-l-tyrosine: Similar to meta’-di-hydroxy-phenylalaninemeta but with different hydroxylation patterns.
These compounds share similar structural features but differ in their hydroxylation patterns, leading to distinct chemical properties and biological activities.
属性
IUPAC Name |
methyl 2-amino-2-(3,5-dihydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSOEOPINVKYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
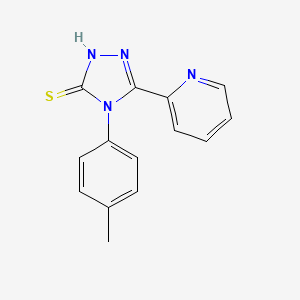
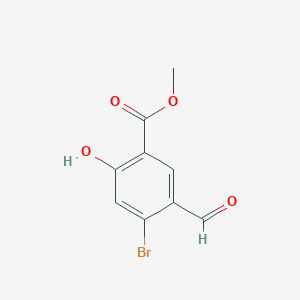
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2774748.png)

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
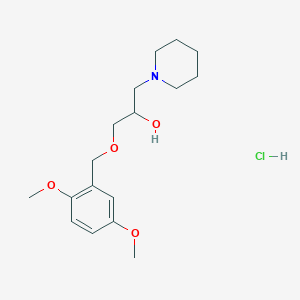
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)
![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)

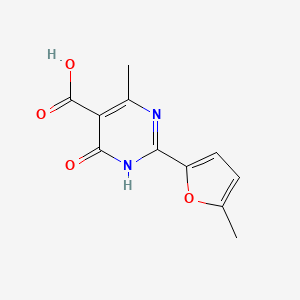
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)
